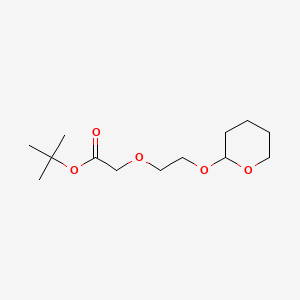

THP-PEG1-Boc

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

Fórmula molecular |

C13H24O5 |

|---|---|

Peso molecular |

260.33 g/mol |

Nombre IUPAC |

tert-butyl 2-[2-(oxan-2-yloxy)ethoxy]acetate |

InChI |

InChI=1S/C13H24O5/c1-13(2,3)18-11(14)10-15-8-9-17-12-6-4-5-7-16-12/h12H,4-10H2,1-3H3 |

Clave InChI |

LZEMFIWULHSOJK-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(C)OC(=O)COCCOC1CCCCO1 |

Origen del producto |

United States |

Foundational & Exploratory

THP-PEG1-Boc: A Technical Guide for Researchers in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

THP-PEG1-Boc is a heterobifunctional linker molecule integral to the synthesis of advanced therapeutic agents, particularly Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This technical guide provides a comprehensive overview of its structure, properties, and applications in drug development, with a focus on experimental protocols and data presentation.

The core structure of this compound consists of three key components:

-

Tetrahydropyran (THP) group: A protecting group for the hydroxyl terminus, which can be removed under acidic conditions.

-

Polyethylene glycol (PEG) unit (n=1): A single PEG unit that enhances the solubility and pharmacokinetic properties of the resulting conjugate.

-

tert-Butyloxycarbonyl (Boc) group: A protecting group for an amino or carboxyl terminus, which is also removable under acidic conditions.

The bifunctional nature of this compound allows for the sequential or convergent attachment of two different molecular entities, such as a target protein ligand and an E3 ligase ligand in a PROTAC, or a cytotoxic payload and an antibody in an ADC.

Chemical Structure and Properties

The most common variant of this compound is tert-butyl 2-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)acetate . Its chemical properties are summarized in the table below.

| Property | Value |

| Chemical Formula | C13H24O5 |

| Molecular Weight | 260.33 g/mol |

| Appearance | To be determined |

| Purity | >95% |

| Solubility | To be determined |

Applications in Drug Development

This compound is a versatile tool in drug development, primarily used as a linker in the construction of PROTACs and ADCs.

PROTACs

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[1] A PROTAC consists of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1] The PEG unit in this compound can improve the solubility and cell permeability of the PROTAC molecule.[1]

ADCs

ADCs are targeted cancer therapies that consist of a monoclonal antibody conjugated to a cytotoxic payload via a linker. The antibody directs the ADC to a specific antigen on the surface of tumor cells. Upon internalization, the linker is cleaved, releasing the payload and inducing cell death.[] PEG linkers can enhance the stability and solubility of ADCs.[]

Experimental Protocols

PROTAC Synthesis with a PEG Linker

This protocol describes a general method for synthesizing a PROTAC using an amine-functionalized PEG linker with a Boc-protected terminus.

Step 1: Amide Coupling of POI Ligand with Amine-PEG-Boc

-

Dissolve the carboxylic acid-functionalized POI ligand (1.0 eq) in anhydrous DMF.

-

Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

-

Add the amine-PEG-Boc linker (1.1 eq) to the reaction mixture.

-

Stir the reaction at room temperature overnight under a nitrogen atmosphere.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, purify the product by flash column chromatography.

Step 2: Boc Deprotection

-

Dissolve the POI-PEG-Boc conjugate in DCM.

-

Add TFA (20-50% v/v) at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours.

-

Monitor the deprotection by LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

Step 3: Amide Coupling with E3 Ligase Ligand

-

Dissolve the carboxylic acid-functionalized E3 ligase ligand (1.0 eq) in anhydrous DMF.

-

Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes at room temperature.

-

Add the deprotected POI-PEG-amine conjugate to the reaction mixture.

-

Stir the reaction at room temperature overnight under a nitrogen atmosphere.

-

Monitor the reaction progress by LC-MS.

-

Purify the final PROTAC by preparative HPLC.

ADC Synthesis with a PEG Linker

This protocol outlines a general procedure for conjugating a drug-linker to an antibody.

Step 1: Antibody Reduction

-

Prepare a solution of the antibody in PBS.

-

Add a reducing agent, such as DTT or TCEP, in a 10-fold molar excess over the antibody.

-

Incubate the reaction at 37°C for 30-60 minutes to reduce the interchain disulfide bonds.

-

Remove the excess reducing agent by buffer exchange.

Step 2: Drug-Linker Conjugation

-

Prepare a solution of the maleimide-functionalized drug-PEG linker in an organic co-solvent (e.g., DMSO).

-

Slowly add the drug-linker solution to the reduced antibody solution with gentle stirring.

-

Allow the reaction to proceed for 1-2 hours at room temperature.

-

Quench the reaction by adding an excess of a thiol-containing reagent, such as N-acetylcysteine.

Step 3: Purification and Characterization

-

Purify the ADC from unreacted drug-linker and other impurities using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).

-

Characterize the ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation.

Quantitative Data Presentation

The efficacy of PROTACs and ADCs is assessed using various quantitative parameters. While specific data for this compound is not available, the following tables summarize typical data obtained for PROTACs and ADCs with PEG linkers.

PROTAC Performance Metrics

| PROTAC | Target | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| PROTAC X | BRD4 | HeLa | 10 | 95 | Fictional Example |

| PROTAC Y | BTK | MOLM-14 | 5 | 90 | Fictional Example |

-

DC50: The concentration of the PROTAC required to degrade 50% of the target protein.

-

Dmax: The maximum percentage of target protein degradation achieved.

ADC Performance Metrics

| ADC | Target Antigen | Cell Line | IC50 (nM) | DAR | Reference |

| ADC A | HER2 | SK-BR-3 | 0.5 | 4 | Fictional Example |

| ADC B | CD30 | Karpas 299 | 1.2 | 3.8 | Fictional Example |

-

IC50: The concentration of the ADC required to inhibit cell growth by 50%.

-

DAR: The average number of drug molecules conjugated to each antibody.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the general mechanisms of action for PROTACs and ADCs.

Caption: General mechanism of action for a PROTAC.

Caption: General mechanism of action for an ADC.

References

THP-PEG1-Boc: A Technical Guide for Researchers in Targeted Protein Degradation

For Immediate Release

This technical guide provides an in-depth overview of THP-PEG1-Boc, a heterobifunctional linker molecule integral to the synthesis of Proteolysis Targeting Chimeras (PROTACs). Designed for researchers, scientists, and professionals in drug development, this document outlines the molecule's properties, a representative synthetic application, and its mechanism of action in targeted protein degradation.

Executive Summary

Targeted protein degradation using PROTACs represents a paradigm shift in therapeutic intervention, moving beyond traditional inhibition to induce the selective removal of disease-causing proteins. The architecture of a PROTAC, consisting of a target-binding ligand, an E3 ligase-recruiting ligand, and a connecting linker, is crucial to its efficacy. This compound serves as a foundational building block for the linker component, offering a polyethylene glycol (PEG) spacer to control the distance between the two ends of the PROTAC, and protected functional groups for sequential, controlled synthesis. This guide details the physicochemical properties of this compound and provides a generalized protocol for its incorporation into a PROTAC, culminating in a visual representation of the PROTAC mechanism of action.

Physicochemical Properties of this compound

The quantitative data for this compound are summarized in the table below. These properties are essential for stoichiometric calculations in synthesis and for the characterization of resulting PROTAC molecules.

| Property | Value |

| Molecular Weight | 260.33 g/mol |

| Chemical Formula | C₁₃H₂₄O₅ |

| IUPAC Name | tert-butyl 2-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)acetate |

| Synonyms | THP-PEG1-t-Bu |

Representative Experimental Protocol: Synthesis of a PROTAC using a THP-PEG-Boc Linker

While a specific, detailed synthesis protocol for every conceivable PROTAC is beyond the scope of this guide, the following represents a generalized, two-step procedure for the incorporation of a THP-PEG-Boc linker into a heterobifunctional PROTAC. This protocol is based on established methods for solid-phase peptide synthesis (SPPS) and the conjugation of PEG linkers.

Step 1: Deprotection of the Boc Group

The tert-butyloxycarbonyl (Boc) protecting group on the this compound linker must first be removed to expose a reactive carboxylic acid.

-

Dissolution: Dissolve the this compound linker in a suitable organic solvent, such as a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).

-

Deprotection Reaction: Stir the solution at room temperature for 1-2 hours. Monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Solvent Removal: Upon completion, remove the solvent and excess TFA under reduced pressure. To ensure complete removal of residual TFA, co-evaporate the residue with DCM three times. The resulting deprotected linker, now with a free carboxylic acid, is typically used in the next step without further purification.

Step 2: Amide Coupling to an E3 Ligase Ligand

The deprotected THP-PEG linker is then coupled to a ligand for an E3 ubiquitin ligase (e.g., pomalidomide for Cereblon, or a VHL ligand).

-

Reaction Setup: In an inert atmosphere (e.g., under nitrogen), dissolve the E3 ligase ligand and the deprotected THP-PEG linker in an anhydrous polar aprotic solvent, such as dimethylformamide (DMF).

-

Coupling Reagents: Add a peptide coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to the reaction mixture.

-

Coupling Reaction: Stir the reaction at room temperature for 4-12 hours. Monitor the formation of the amide bond by LC-MS.

-

Work-up and Purification: Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the THP-PEG-E3 ligase ligand conjugate.

The resulting molecule now has a tetrahydropyran (THP) protecting group on the other end of the PEG linker, which can be removed under acidic conditions to reveal a hydroxyl group for subsequent conjugation to the target protein ligand, thus completing the PROTAC synthesis.

Visualizing the Molecular Structure and Synthetic Workflow

To better understand the components and processes described, the following diagrams have been generated.

Caption: Chemical Structure of this compound.

Caption: Generalized PROTAC Synthesis Workflow.

The PROTAC Mechanism of Action: A Signaling Pathway

The ultimate function of a PROTAC is to hijack the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to eliminate a specific target protein. This process is initiated by the formation of a ternary complex, as illustrated below.

Caption: PROTAC-mediated Protein Degradation Pathway.

The PROTAC molecule acts as a scaffold, bringing the target protein and an E3 ubiquitin ligase into close proximity.[1][2][3] This induced proximity facilitates the transfer of ubiquitin molecules from the E3 ligase to the target protein. The resulting polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged protein into smaller peptides.[1] The PROTAC molecule itself is not degraded and can go on to mediate further rounds of protein degradation, acting in a catalytic manner.[1]

Conclusion

This compound is a valuable chemical tool for the construction of PROTACs, enabling the precise and modular assembly of these powerful therapeutic agents. Understanding its properties and the methodologies for its incorporation is essential for the rational design and synthesis of novel protein degraders. The catalytic mechanism of action of PROTACs offers a distinct advantage over traditional inhibitors, opening up new avenues for targeting previously "undruggable" proteins and addressing a wide range of diseases.

References

The Strategic Application of THP-PEG1-Boc in PROTAC Development: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1] These heterobifunctional molecules consist of a ligand for the POI, a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.[2]

This technical guide focuses on the application of a specific, versatile linker building block, THP-PEG1-Boc , in the synthesis and development of PROTACs. This linker features a single polyethylene glycol (PEG) unit, which enhances hydrophilicity, flanked by a tetrahydropyranyl (THP) protecting group on one end and a tert-butyloxycarbonyl (Boc) protecting group on the other. This strategic placement of orthogonal protecting groups allows for a controlled, stepwise synthesis of the final PROTAC molecule.

Core Concepts: The Role of this compound in PROTAC Design

The structure of this compound, tert-butyl 2-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)acetate, offers several advantages in PROTAC design and synthesis.[3] The single PEG unit provides a balance of flexibility and hydrophilicity, which can improve the solubility and cell permeability of the often large and hydrophobic PROTAC molecules.[2]

The THP and Boc protecting groups are instrumental in the synthetic strategy. The THP group is a stable protecting group for alcohols that can be removed under acidic conditions.[4] The Boc group, protecting an amine, is also acid-labile but can often be removed under conditions that leave the THP group intact, or vice-versa, allowing for selective deprotection and sequential conjugation of the POI and E3 ligase ligands.

Physicochemical Properties and Their Impact

The physicochemical properties of a PROTAC are critical for its oral absorption and overall druglikeness. While specific data for PROTACs containing this compound is not extensively published, we can infer its impact based on the properties of short PEG linkers. The inclusion of a PEG unit generally increases the topological polar surface area (TPSA) and hydrophilicity, which can be beneficial for solubility but may need to be balanced to maintain adequate cell permeability.

Table 1: General Physicochemical Properties of PROTACs and the Influence of Short PEG Linkers

| Physicochemical Property | General Range for Oral PROTACs | Impact of Short PEG Linkers (e.g., PEG1) | Reference |

| Molecular Weight (MW) | > 500 Da | Increases MW | |

| Calculated LogP (cLogP) | 1 - 5 | Generally decreases cLogP (increases hydrophilicity) | |

| Topological Polar Surface Area (TPSA) | ≤ 140 Ų | Increases TPSA | |

| Number of Rotatable Bonds (nRotB) | ≤ 10 | Increases nRotB, adding flexibility | |

| Aqueous Solubility | Variable, often low | Generally improves aqueous solubility |

Quantitative Data on PROTACs with Short PEG Linkers

Table 2: Impact of Linker Length on PROTAC Efficacy (Representative Data)

| PROTAC Target | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line | Reference |

| BRD4 | PEG (3 units) | > 5000 | < 20 | H661 | |

| BRD4 | PEG (4 units) | ~100 | > 90 | H661 | |

| BTK | PEG (5 units) | ~50 | > 90 | Ramos | |

| BTK | PEG (9 units) | 5.9 | > 95 | Ramos |

Note: This table provides illustrative data for PROTACs with short PEG linkers to demonstrate the importance of linker length. The exact performance of a PROTAC with a this compound linker would require experimental determination.

Experimental Protocols

The synthesis of a PROTAC using this compound typically involves a multi-step process of deprotection and coupling reactions. Below are generalized, representative protocols for the key steps.

Protocol 1: Synthesis of a PROTAC via Solution-Phase Chemistry

This protocol outlines the general steps for synthesizing a PROTAC using this compound in a solution-phase approach.

Step 1: Deprotection of the Boc Group from this compound

-

Dissolve this compound in a suitable solvent such as dichloromethane (DCM).

-

Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v) at 0 °C.

-

Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC or LC-MS.

-

Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporate with DCM multiple times to ensure complete removal of residual acid.

-

The resulting amine-THP-PEG1 linker (as a TFA salt) is typically used in the next step without further purification.

Step 2: Coupling of the Amine-THP-PEG1 Linker to an E3 Ligase Ligand (e.g., a Pomalidomide derivative with a carboxylic acid handle)

-

Dissolve the E3 ligase ligand (e.g., pomalidomide-COOH) in an anhydrous aprotic solvent like dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon).

-

Add a peptide coupling reagent (e.g., HATU, 1.2 eq) and a non-nucleophilic base (e.g., DIPEA, 3.0 eq). Stir for 15 minutes at room temperature to activate the carboxylic acid.

-

Add the deprotected amine-THP-PEG1 linker (from Step 1, ~1.1 eq) to the reaction mixture.

-

Stir the reaction at room temperature overnight. Monitor progress by LC-MS.

-

Upon completion, dilute the reaction with an organic solvent like ethyl acetate and wash sequentially with aqueous solutions (e.g., saturated NaHCO3, water, and brine).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the E3 ligase-linker conjugate.

Step 3: Deprotection of the THP Group

-

Dissolve the E3 ligase-linker conjugate in a protic solvent mixture, such as acetic acid/THF/water (3:1:1 v/v/v).

-

Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) for several hours, monitoring by TLC or LC-MS.

-

Upon completion, neutralize the reaction mixture carefully with a base (e.g., saturated NaHCO3) and extract the product with an organic solvent.

-

Wash the organic layer, dry, and concentrate to yield the deprotected alcohol.

Step 4: Coupling of the POI Ligand

This step will vary depending on the functional handle on the POI ligand. If the POI ligand has a leaving group (e.g., a halogen), a nucleophilic substitution with the deprotected alcohol from the linker can be performed.

-

Dissolve the deprotected E3 ligase-linker conjugate in an anhydrous aprotic solvent (e.g., DMF).

-

Add a base (e.g., potassium carbonate or cesium carbonate) and the POI ligand.

-

Heat the reaction mixture as required and stir overnight, monitoring by LC-MS.

-

Work up the reaction as described in previous steps and purify the final PROTAC by preparative HPLC.

Protocol 2: Western Blotting for Protein Degradation Analysis

This protocol is a standard method for quantifying the degradation of a target protein in cells following treatment with a PROTAC.

-

Cell Culture and Treatment:

-

Plate cells in appropriate culture vessels (e.g., 6-well plates) and allow them to adhere and grow to a suitable confluency (e.g., 70-80%).

-

Treat the cells with varying concentrations of the synthesized PROTAC for a predetermined time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

-

-

Cell Lysis:

-

After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Immunoblotting:

-

Normalize the protein amounts for each sample and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the POI overnight at 4 °C. Also, probe for a loading control protein (e.g., GAPDH, β-actin).

-

Wash the membrane and incubate with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software.

-

Normalize the POI band intensity to the loading control band intensity for each sample.

-

Calculate the percentage of protein degradation relative to the vehicle control.

-

Plot the degradation data against the PROTAC concentration to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation) values.

-

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key processes involved in PROTAC action and synthesis.

Caption: Mechanism of Action of a PROTAC.

Caption: General PROTAC Synthesis Workflow.

Conclusion

This compound represents a valuable and versatile building block for the synthesis of PROTACs. Its orthogonally protected termini, combined with the beneficial properties of a short PEG spacer, facilitate a controlled and modular approach to PROTAC assembly. While specific quantitative data for PROTACs incorporating this exact linker remains to be broadly published, the principles outlined in this guide, along with the provided experimental frameworks, offer a solid foundation for researchers and drug development professionals to explore its potential in the rational design of novel protein degraders. The continued exploration of such well-defined linkers will undoubtedly contribute to the advancement of the PROTAC field, leading to the development of more potent, selective, and drug-like therapeutic agents.

References

The Strategic Role of THP-PEG1-Boc in the Architecture of Antibody-Drug Conjugates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Antibody-Drug Conjugates (ADCs) represent a paradigm of precision medicine in oncology, merging the target specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The efficacy and safety of these complex biotherapeutics are critically dependent on the linker molecule that connects the antibody and the payload. This technical guide provides an in-depth exploration of the role and application of linkers incorporating the THP-PEG1-Boc moiety, a sophisticated building block designed to optimize the performance of next-generation ADCs. We will delve into its structural components, the rationale for their inclusion, relevant quantitative data from analogous systems, detailed experimental protocols for ADC synthesis, and visual representations of key processes.

Core Concepts: Deconstructing the this compound Linker

The designation "this compound" refers to a heterobifunctional linker composed of several key chemical motifs, each serving a distinct purpose in the synthesis and function of an ADC. In the context of the most common cleavable linkers for ADCs, this nomenclature is often associated with a disulfide-containing variant, THP-SS-PEG1-Boc, which is designed for controlled intracellular drug release.

-

THP (Tetrahydropyranyl): The THP group is a well-established acid-labile protecting group for hydroxyl (-OH) functionalities. In the synthesis of the linker-payload construct, the THP group can be used to mask a reactive hydroxyl group, preventing unwanted side reactions. Its removal is typically achieved under mild acidic conditions, which may be a step in the synthesis of the final drug-linker complex before its conjugation to the antibody.

-

SS (Disulfide Bond): The disulfide (-S-S-) linkage is a critical component of many cleavable linkers.[1] This bond is relatively stable in the bloodstream's oxidative environment (low micromolar glutathione concentrations) but is susceptible to cleavage in the reducing intracellular environment of a tumor cell, where glutathione concentrations are significantly higher (millimolar range).[2] This differential stability allows for the selective release of the cytotoxic payload within the target cell, minimizing off-target toxicity.[]

-

PEG1 (Polyethylene Glycol, single unit): The inclusion of a single polyethylene glycol (PEG) unit imparts hydrophilicity to the linker.[][] Many potent cytotoxic payloads are hydrophobic, which can lead to aggregation of the ADC, poor solubility, and accelerated clearance from circulation. A short PEG spacer helps to mitigate these issues, improving the overall pharmacokinetic profile and therapeutic index of the ADC.

-

Boc (tert-Butyloxycarbonyl): The Boc group is a common acid-labile protecting group for primary or secondary amines (-NH2 or -NHR). In the context of ADC linkers, it is used to protect an amine functionality on the linker during synthesis and coupling to the payload. The Boc group is typically removed with a strong acid like trifluoroacetic acid (TFA) to reveal the amine, which can then be coupled to an activated carboxylic acid on the cytotoxic drug to form a stable amide bond.

Quantitative Data on ADCs with Hydrophilic Disulfide Linkers

Table 1: In Vitro Cytotoxicity of ADCs with Hydrophilic Linkers

| ADC Construct | Target Cell Line | Linker Type | Payload | IC50 (pM) | Reference |

|---|---|---|---|---|---|

| Brentuximab-Cyclodextrin-ADC | Karpas-299 (CD30+) | Disulfide Rebridging | MMAE | 16-34 | |

| Adcetris® (Brentuximab Vedotin) | Karpas-299 (CD30+) | Dipeptide (cleavable) | MMAE | 16 |

| anti-CD22-DM1-ADC | WSU-DLCL2 | Disulfide | DM1 | Not specified | |

Table 2: In Vivo Efficacy of ADCs with Hydrophilic Disulfide Linkers in Xenograft Models

| ADC Construct | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition | Reference |

|---|---|---|---|---|

| Brentuximab-Cyclodextrin-ADC | Karpas-299 | 0.4 or 0.8 mg/kg, single i.v. dose | Superior to Adcetris® | |

| anti-CD22-DM1-ADC | Human Lymphoma | 3 mg/kg, single dose | Tumor regression |

| huC242-SPDB-DM4 | Colon Cancer | Not specified | High efficacy | |

Table 3: Plasma Stability of Disulfide-Linked ADCs

| Linker Type | Steric Hindrance | Stability Characteristic | Reference |

|---|---|---|---|

| Disulfide | High | More stable to reductive cleavage | |

| Disulfide | Low | Less stable to reductive cleavage |

| Disulfide at engineered Cys | Site-dependent | Can be highly stable in circulation | |

Experimental Protocols

The following section outlines a generalized, multi-step protocol for the synthesis of an ADC using a Boc-protected, PEGylated disulfide linker. This protocol is adapted from established methodologies for similar linkers, such as Boc-amino-PEG3-SSPy.

Synthesis of the Drug-Linker Complex

-

Boc Deprotection of the Linker:

-

Dissolve the Boc-amino-PEG-SSPy linker in anhydrous dichloromethane (DCM).

-

Add an equal volume of trifluoroacetic acid (TFA).

-

Stir the reaction at room temperature for 1-2 hours, monitoring by thin-layer chromatography (TLC).

-

Remove the solvent and residual TFA under reduced pressure. Co-evaporation with toluene can aid in complete TFA removal. The product is the amine-PEG-SSPy TFA salt.

-

-

Activation of the Cytotoxic Payload:

-

If the payload contains a carboxylic acid, it must be activated for efficient amide bond formation.

-

Dissolve the payload in an anhydrous solvent like dimethylformamide (DMF).

-

Add a coupling agent (e.g., PyBOP) and an amine base (e.g., DIPEA).

-

Stir at room temperature to form the activated ester.

-

-

Amide Coupling to Form the Drug-Linker Complex:

-

Dissolve the amine-PEG-SSPy TFA salt in anhydrous DMF.

-

Add DIPEA to neutralize the TFA salt.

-

Add the activated payload solution to the linker solution.

-

Stir the reaction at room temperature overnight, monitoring by LC-MS.

-

Purify the resulting drug-linker complex by reverse-phase HPLC.

-

Preparation of the Antibody

-

Antibody Reduction:

-

The interchain disulfide bonds of the monoclonal antibody must be partially reduced to generate free thiol (-SH) groups for conjugation.

-

Prepare the antibody in a suitable buffer, such as phosphate-buffered saline (PBS) with EDTA.

-

Add a reducing agent, such as tris(2-carboxyethyl)phosphine (TCEP), at a controlled molar excess.

-

Incubate at 37°C for 30-60 minutes.

-

Remove the excess reducing agent using a desalting column (e.g., Sephadex G-25).

-

Conjugation of the Drug-Linker to the Antibody

-

Disulfide Exchange Reaction:

-

Immediately after purification, add the drug-linker complex (with the pyridyl disulfide group) to the reduced antibody solution. A molar excess of the drug-linker per thiol group is typically used.

-

The final concentration of any organic co-solvent from the drug-linker stock should be kept low (e.g., <10% v/v) to prevent antibody denaturation.

-

Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.

-

-

Purification of the ADC:

-

The crude ADC is purified to remove unconjugated drug-linker, unreacted antibody, and other byproducts.

-

Hydrophobic Interaction Chromatography (HIC) is a common method for separating ADC species with different drug-to-antibody ratios (DAR).

-

Size Exclusion Chromatography (SEC) can also be used for purification.

-

Characterization of the ADC

-

Concentration and DAR Determination:

-

Determine the protein concentration of the purified ADC using a BCA assay or by measuring UV absorbance at 280 nm.

-

The average DAR can be determined by UV-Vis spectroscopy (if the drug has a distinct absorbance maximum), HIC, or mass spectrometry (LC-MS).

-

-

Purity and Aggregation Analysis:

-

Assess the purity and presence of aggregates by Size Exclusion Chromatography (SEC-HPLC).

-

-

In Vitro and In Vivo Evaluation:

-

Conduct cell-based assays to determine the in vitro cytotoxicity of the ADC on target and non-target cell lines.

-

Perform pharmacokinetic studies in animal models to evaluate the stability and clearance of the ADC.

-

Evaluate the in vivo efficacy of the ADC in tumor xenograft models.

-

Visualizing the Process: Diagrams and Workflows

Experimental Workflow for ADC Synthesis

Caption: Workflow for the synthesis of an antibody-drug conjugate.

Mechanism of Intracellular Drug Release

Caption: Mechanism of glutathione-mediated intracellular drug release.

ADC Signaling and Action Pathway

Caption: General signaling pathway of ADC-mediated cell killing.

Conclusion

The this compound linker, particularly in its disulfide-containing form, represents a sophisticated chemical tool for the construction of advanced antibody-drug conjugates. By integrating functionalities for controlled synthesis (THP and Boc protecting groups), improved pharmacokinetics (PEG), and targeted drug release (disulfide bond), this linker architecture addresses many of the challenges in ADC development. While the specific performance of any ADC is a function of the interplay between the antibody, linker, and payload, the principles outlined in this guide provide a solid foundation for the rational design and development of safer and more effective cancer therapeutics. The provided protocols and diagrams serve as a practical resource for researchers and developers working at the forefront of this exciting field.

References

THP-PEG1-Boc as a PEG-Based Linker: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: A comprehensive literature search for "THP-PEG1-Boc" yielded limited specific technical data, such as detailed peer-reviewed synthesis protocols, extensive characterization data (NMR, MS), and specific applications in published research. Therefore, this guide is constructed based on the general principles of PEG-based linkers in Proteolysis Targeting Chimeras (PROTACs), drawing parallels and adapting established methodologies to what would be expected for this compound. The provided protocols and diagrams are illustrative and based on established techniques for similar molecules.

Introduction to this compound

This compound, with the IUPAC name tert-butyl 2-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)acetate, is a heterobifunctional linker belonging to the polyethylene glycol (PEG) class. It is primarily utilized in the synthesis of PROTACs. PROTACs are novel therapeutic modalities that leverage the cell's natural protein degradation machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate target proteins of interest (POIs).

The structure of this compound incorporates three key functional components:

-

A Tetrahydropyran (THP) protected alcohol: The THP group serves as an acid-labile protecting group for a hydroxyl functionality. This allows for selective deprotection and subsequent conjugation to a ligand for a target protein or an E3 ubiquitin ligase.

-

A single polyethylene glycol (PEG1) unit: The short PEG chain enhances the linker's hydrophilicity, which can improve the solubility and pharmacokinetic properties of the resulting PROTAC molecule. PEG linkers are known to influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is crucial for efficient protein degradation.

-

A tert-butyloxycarbonyl (Boc) protected carboxylic acid: The Boc group is another acid-labile protecting group, in this case for a carboxylic acid. This functional group, once deprotected, provides a reactive handle for conjugation, typically via amide bond formation, to the other ligand component of the PROTAC.

The modular nature of this compound, with its two distinct protecting groups, offers synthetic flexibility in the construction of PROTACs.

Physicochemical Properties and Data Presentation

| Property | Value | Source |

| IUPAC Name | tert-butyl 2-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)acetate | MedKoo Biosciences |

| Molecular Formula | C₁₃H₂₄O₅ | MedKoo Biosciences |

| Molecular Weight | 260.33 g/mol | MedKoo Biosciences |

| Exact Mass | 260.1624 | MedKoo Biosciences |

| Purity | Typically >95% (Varies by supplier) | MedKoo Biosciences |

| Appearance | To be determined | MedKoo Biosciences |

| Solubility | To be determined | MedKoo Biosciences |

| Storage Conditions | Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C | MedKoo Biosciences |

| SMILES | CC(C)(C)OC(=O)COCCOC1CCCCO1 | MedKoo Biosciences |

Note: The solubility of PEG-based linkers is generally improved in aqueous and polar organic solvents. However, specific solubility data for this compound in various solvents is not published. Researchers are advised to determine solubility experimentally for their specific applications.

Experimental Protocols

The following are detailed, generalized experimental protocols that are representative of how a linker like this compound would be used in the synthesis of a PROTAC. These protocols are based on standard organic chemistry techniques for amide bond formation and Boc/THP deprotection.

General PROTAC Synthesis Strategy

The synthesis of a PROTAC using a heterobifunctional linker like this compound typically involves a multi-step process:

-

Deprotection of one end of the linker.

-

Coupling of the deprotected linker to the first ligand (either for the POI or the E3 ligase).

-

Deprotection of the second end of the linker.

-

Coupling of the linker-ligand conjugate to the second ligand.

-

Purification of the final PROTAC molecule.

The order of coupling can be varied depending on the specific chemistry of the ligands.

Protocol for Boc Deprotection of this compound

This protocol describes the removal of the Boc group to reveal the free carboxylic acid.

Materials:

-

This compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Rotary evaporator

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous DCM (e.g., 10 mL per mmol of substrate) in a round-bottom flask.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add trifluoroacetic acid (TFA) (10-20 eq) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

-

Co-evaporate the residue with toluene (3 x 10 mL) to ensure complete removal of residual TFA.

-

The resulting deprotected product, THP-PEG1-COOH, can be used in the next step without further purification.

Protocol for Amide Coupling of Deprotected Linker to an Amine-Containing Ligand

This protocol describes the formation of an amide bond between the deprotected carboxylic acid of the linker and an amine-containing ligand (e.g., a ligand for an E3 ligase).

Materials:

-

THP-PEG1-COOH (from the previous step)

-

Amine-containing ligand (e.g., pomalidomide derivative) (1.1 eq)

-

HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon atmosphere

Procedure:

-

Dissolve the amine-containing ligand (1.1 eq) and THP-PEG1-COOH (1.0 eq) in anhydrous DMF under an inert atmosphere (Nitrogen or Argon).

-

Add DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature.

-

Add HATU (1.2 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 4-12 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the THP-PEG1-Ligand conjugate.

Protocol for THP Deprotection

This protocol describes the removal of the THP group to reveal the free hydroxyl group for subsequent coupling.

Materials:

-

THP-PEG1-Ligand conjugate

-

p-Toluenesulfonic acid (PTSA) or Pyridinium p-toluenesulfonate (PPTS) (catalytic amount)

-

Methanol or Ethanol

-

Round-bottom flask

-

Magnetic stirrer and stir bar

Procedure:

-

Dissolve the THP-PEG1-Ligand conjugate in methanol or ethanol.

-

Add a catalytic amount of PTSA or PPTS.

-

Stir the reaction at room temperature for 2-6 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, neutralize the acid with a mild base (e.g., a few drops of triethylamine).

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by flash column chromatography if necessary.

Mandatory Visualizations

General PROTAC Mechanism of Action

The following diagram illustrates the general mechanism by which a PROTAC molecule induces the degradation of a target protein.

Caption: General mechanism of action of a PROTAC, leading to targeted protein degradation.

Experimental Workflow for PROTAC Synthesis

This diagram outlines a generalized workflow for the synthesis of a PROTAC molecule using a heterobifunctional linker like this compound.

Caption: Generalized experimental workflow for the synthesis of a PROTAC using a PEG-based linker.

Conclusion

This compound represents a valuable building block in the rapidly evolving field of targeted protein degradation. Its heterobifunctional nature, combined with the beneficial properties of the PEG spacer, provides medicinal chemists with a versatile tool for the construction of PROTACs. The ability to selectively deprotect and couple at two different positions allows for a modular and strategic approach to PROTAC synthesis.

While specific, detailed experimental data and applications for this compound are not yet widely published, the general principles and protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to incorporate this and similar PEG-based linkers into their discovery programs. The continued exploration of novel linkers is a critical aspect of optimizing the efficacy, selectivity, and drug-like properties of the next generation of PROTAC therapeutics.

The Lynchpin of Targeted Protein Degradation: A Technical Guide to THP-PEG1-Boc in Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of targeted protein degradation, the rational design of bifunctional molecules such as Proteolysis Targeting Chimeras (PROTACs) is paramount. The linker component, which connects the target protein ligand and the E3 ligase ligand, is a critical determinant of the final molecule's efficacy and pharmacokinetic properties. This technical guide provides an in-depth exploration of THP-PEG1-Boc, a versatile PEG-based linker, as a starting material for the synthesis of these next-generation therapeutics.

Physicochemical Properties of this compound

This compound, with the IUPAC name tert-butyl 2-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)acetate, is a foundational building block in the construction of PROTACs and other bioconjugates. Its structure incorporates a polyethylene glycol (PEG) spacer to enhance solubility and provide appropriate spatial orientation, a tetrahydropyran (THP) protecting group for a hydroxyl functionality, and a tert-butyloxycarbonyl (Boc) protecting group for a carboxylic acid. These features allow for selective and sequential chemical modifications, making it a valuable tool in multi-step organic synthesis.

| Property | Value |

| Molecular Formula | C13H24O5 |

| Molecular Weight | 260.33 g/mol |

| Appearance | Colorless to pale yellow oil |

| Solubility | Soluble in most organic solvents (e.g., DCM, THF, DMF) |

Synthesis of this compound: A Plausible Synthetic Route

While a definitive, publicly available protocol for the synthesis of this compound is not readily found in the literature, a plausible and efficient synthesis can be designed based on established organic chemistry principles. The following proposed experimental protocol outlines a two-step process starting from commercially available reagents.

Step 1: THP Protection of 2-(2-Hydroxyethoxy)ethanol

This step involves the selective protection of one of the hydroxyl groups of diethylene glycol with a tetrahydropyran (THP) group.

-

Materials:

-

2-(2-Hydroxyethoxy)ethanol (1.0 eq)

-

3,4-Dihydro-2H-pyran (DHP) (1.1 eq)

-

Pyridinium p-toluenesulfonate (PPTS) (0.1 eq)

-

Dichloromethane (DCM)

-

-

Procedure:

-

Dissolve 2-(2-Hydroxyethoxy)ethanol in DCM.

-

Add DHP and PPTS to the solution.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield 2-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)ethanol.

-

-

Expected Yield: 85-95%

Step 2: Boc Protection of the Remaining Hydroxyl Group

The final step is the esterification of the remaining hydroxyl group with a Boc-protected acetic acid.

-

Materials:

-

2-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)ethanol (1.0 eq)

-

Boc-glycine (tert-butoxycarbonylamino)acetic acid) (1.2 eq)

-

N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq)

-

4-Dimethylaminopyridine (DMAP) (0.1 eq)

-

Dichloromethane (DCM)

-

-

Procedure:

-

Dissolve 2-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)ethanol and Boc-glycine in DCM.

-

Cool the reaction mixture to 0 °C.

-

Add DCC and DMAP to the solution.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC.

-

Filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield this compound.

-

-

Expected Yield: 70-85%

Characterization Data (Representative)

The structural integrity of synthesized this compound would be confirmed using standard analytical techniques.

| Technique | Expected Results |

| ¹H NMR (400 MHz, CDCl₃) | δ 4.60 (t, 1H), 3.85-3.95 (m, 2H), 3.70-3.80 (m, 4H), 3.50-3.60 (m, 2H), 1.80-1.90 (m, 2H), 1.70-1.80 (m, 2H), 1.50-1.60 (m, 2H), 1.45 (s, 9H) ppm. |

| ¹³C NMR (100 MHz, CDCl₃) | δ 169.5, 98.8, 81.5, 70.2, 69.8, 67.5, 62.3, 30.5, 28.1, 25.4, 19.5 ppm. |

| Mass Spectrometry (ESI+) | m/z = 261.17 [M+H]⁺ |

Application in PROTAC Synthesis: A Detailed Experimental Protocol

This compound serves as a versatile starting material for the synthesis of PROTACs. The following protocol details a general strategy for constructing a PROTAC, using this compound to link a hypothetical target protein ligand (Ligand-OH) and an E3 ligase ligand (Ligand-NH₂).

Step 1: Deprotection of the THP Group

The first step is the selective removal of the acid-labile THP protecting group to reveal a free hydroxyl group.

-

Materials:

-

This compound (1.0 eq)

-

p-Toluenesulfonic acid (p-TsOH) (0.1 eq)

-

Methanol (MeOH)

-

-

Procedure:

-

Dissolve this compound in methanol.

-

Add p-TsOH to the solution.

-

Stir the reaction at room temperature for 2-4 hours.

-

Monitor the deprotection by TLC.

-

Upon completion, neutralize the reaction with a mild base (e.g., triethylamine).

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography to yield Boc-PEG1-OH.

-

-

Expected Yield: 90-98%

Step 2: Coupling with the Target Protein Ligand

The exposed hydroxyl group is then coupled to the target protein ligand. This example assumes the ligand has a carboxylic acid functionality for an ester linkage.

-

Materials:

-

Boc-PEG1-OH (1.0 eq)

-

Target Protein Ligand-COOH (1.1 eq)

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)

-

DMAP (0.1 eq)

-

DCM

-

-

Procedure:

-

Dissolve Boc-PEG1-OH and the target protein ligand in DCM.

-

Add EDC and DMAP.

-

Stir the reaction at room temperature for 12-18 hours.

-

Monitor the reaction by LC-MS.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer and concentrate.

-

Purify by flash column chromatography to obtain Boc-PEG1-Ligand.

-

-

Expected Yield: 60-80%

Step 3: Deprotection of the Boc Group

The Boc protecting group is removed to reveal a free carboxylic acid, ready for coupling with the E3 ligase ligand.

-

Materials:

-

Boc-PEG1-Ligand (1.0 eq)

-

Trifluoroacetic acid (TFA)

-

DCM

-

-

Procedure:

-

Dissolve Boc-PEG1-Ligand in a 1:1 mixture of DCM and TFA.

-

Stir the reaction at room temperature for 1-2 hours.

-

Monitor the deprotection by LC-MS.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

-

The resulting HOOC-PEG1-Ligand is often used in the next step without further purification.

-

Step 4: Coupling with the E3 Ligase Ligand

The final step is the amide bond formation between the deprotected linker and the E3 ligase ligand.

-

Materials:

-

HOOC-PEG1-Ligand (1.0 eq)

-

E3 Ligase Ligand-NH₂ (1.1 eq)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

-

DIPEA (N,N-Diisopropylethylamine) (2.0 eq)

-

DMF (Dimethylformamide)

-

-

Procedure:

-

Dissolve the E3 ligase ligand in DMF.

-

Add HATU and DIPEA and stir for 15 minutes.

-

Add a solution of HOOC-PEG1-Ligand in DMF.

-

Stir the reaction at room temperature for 4-6 hours.

-

Monitor the reaction by LC-MS.

-

Purify the final PROTAC molecule by preparative HPLC.

-

-

Expected Yield: 40-70%

Visualizing the Process and Logic

Diagram 1: Synthetic Workflow for PROTAC Synthesis

Caption: A streamlined workflow for the synthesis of a PROTAC molecule using this compound.

Diagram 2: PROTAC Mechanism of Action

Caption: The catalytic cycle of PROTAC-induced protein degradation.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of PROTACs and other complex bioconjugates. Its strategically placed protecting groups and hydrophilic PEG spacer provide chemists with the flexibility to construct a diverse array of molecules for targeted protein degradation. The detailed synthetic protocols and logical workflows presented in this guide offer a solid foundation for researchers and drug development professionals to leverage the full potential of this compound in their quest for novel therapeutics. As the field of targeted protein degradation continues to expand, the importance of well-designed linkers like this compound will undoubtedly grow, paving the way for the next generation of precision medicines.

Methodological & Application

Application Notes and Protocols: THP-PEG1-Boc Conjugation

Audience: Researchers, scientists, and drug development professionals.

Introduction:

This document provides a detailed protocol for the conjugation of molecules using the bifunctional linker, THP-PEG1-Boc. This linker contains a Tetrahydropyran (THP) protected alcohol and a tert-Butyloxycarbonyl (Boc) protected amine, separated by a single polyethylene glycol (PEG) unit. The protocol will focus on the deprotection of the Boc group to reveal a primary amine, which is then available for conjugation to a target molecule, for instance, via an N-hydroxysuccinimide (NHS) ester to form a stable amide bond. Such linkers are frequently utilized in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2][3]

The following sections detail the necessary reagents, equipment, and step-by-step instructions for the Boc deprotection and subsequent conjugation. Additionally, purification and characterization methods for the final conjugate are described.

Experimental Protocols

1. Boc Deprotection of this compound

The removal of the Boc protecting group is typically achieved under acidic conditions.[4] Trifluoroacetic acid (TFA) is a common and effective reagent for this purpose.[5]

Materials:

-

This compound

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Round bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve this compound in anhydrous DCM (e.g., 10 mL of DCM per 1 gram of this compound) in a round bottom flask.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add an equal volume of TFA to the solution while stirring. For example, if you used 10 mL of DCM, add 10 mL of TFA.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

-

To neutralize any residual TFA, dissolve the residue in DCM and wash with saturated sodium bicarbonate solution.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the deprotected product, THP-PEG1-NH2, as a TFA salt. The crude product can be used in the next step without further purification.

Table 1: Boc Deprotection Reaction Conditions

| Parameter | Value/Condition |

| Reagent | Trifluoroacetic acid (TFA) |

| Solvent | Dichloromethane (DCM) |

| Reagent:Solvent Ratio | 1:1 (v/v) |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 1 - 2 hours |

2. Conjugation of THP-PEG1-Amine to an NHS-Ester Activated Molecule

This protocol describes the conjugation of the deprotected THP-PEG1-Amine to a molecule containing an NHS ester. The primary amine of the linker reacts with the NHS ester to form a stable amide bond. This reaction is most efficient at a pH of 7-8.5.

Materials:

-

THP-PEG1-Amine (from the previous step)

-

NHS-ester activated molecule

-

Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base

-

Reaction vial

-

Magnetic stirrer and stir bar

Procedure:

-

Dissolve the NHS-ester activated molecule in anhydrous DMF or DMSO.

-

In a separate vial, dissolve the THP-PEG1-Amine TFA salt in anhydrous DMF or DMSO.

-

Add 2-3 equivalents of DIPEA to the amine solution to neutralize the TFA salt and raise the pH of the reaction mixture.

-

Add the solution of THP-PEG1-Amine to the solution of the NHS-ester activated molecule. A slight molar excess (1.1-1.5 equivalents) of the amine may be used to ensure complete consumption of the NHS ester.

-

Stir the reaction mixture at room temperature for 2-4 hours, or overnight. The reaction can be monitored by TLC or LC-MS.

-

Upon completion, the reaction mixture can be purified directly.

Table 2: Amine-NHS Ester Conjugation Reaction Conditions

| Parameter | Value/Condition |

| Solvent | Anhydrous DMF or DMSO |

| Base | N,N-Diisopropylethylamine (DIPEA) |

| pH | 7 - 8.5 |

| Temperature | Room Temperature |

| Reaction Time | 2 - 4 hours to overnight |

3. Purification of the PEGylated Conjugate

The purification of PEGylated compounds can be challenging due to their physical properties. The choice of purification method depends on the properties of the final conjugate. Common techniques include:

-

Size Exclusion Chromatography (SEC): This method is effective for separating the PEGylated conjugate from smaller molecules like unreacted PEG linker and other reagents. It is a primary method for purifying PEGylated proteins.

-

Reverse Phase Chromatography (RPC): RPC, often performed as High-Performance Liquid Chromatography (RP-HPLC), separates molecules based on their hydrophobicity. This technique is useful for purifying PEGylated peptides and small molecules.

-

Ion Exchange Chromatography (IEX): IEX separates molecules based on their net charge. Since PEGylation can shield surface charges, this method can be used to separate PEGylated molecules from their non-PEGylated counterparts.

Table 3: Purification Methods for PEGylated Compounds

| Purification Method | Principle of Separation | Typical Application |

| Size Exclusion Chromatography (SEC) | Hydrodynamic radius | Removal of unreacted PEG and small molecule by-products. |

| Reverse Phase Chromatography (RPC) | Hydrophobicity | Purification of PEGylated peptides and small molecules. |

| Ion Exchange Chromatography (IEX) | Net charge | Separation of PEGylated from non-PEGylated proteins. |

Mandatory Visualizations

Caption: Experimental workflow for this compound conjugation.

References

Application Notes and Protocols for the Use of THP-PEG1-Boc in PROTAC Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein disposal machinery to selectively eliminate disease-causing proteins. These heterobifunctional molecules consist of three key components: a ligand that binds to a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's physicochemical properties.

THP-PEG1-Boc is a versatile linker precursor used in the synthesis of PROTACs. It features a single polyethylene glycol (PEG) unit, which can enhance aqueous solubility, connected to two different protecting groups: a tetrahydropyranyl (THP) group and a tert-butyloxycarbonyl (Boc) group. This orthogonal protection strategy allows for the sequential and controlled conjugation of the POI and E3 ligase ligands, providing a flexible and efficient approach to PROTAC assembly. These application notes provide a detailed guide to the use of this compound in PROTAC synthesis, including experimental protocols and data presentation for a representative synthetic PROTAC.

Overview of this compound in PROTAC Synthesis

The synthetic utility of this compound lies in the differential lability of its protecting groups. The Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid) to reveal a primary amine, while the THP group is also acid-labile but can be removed under milder acidic conditions (e.g., pyridinium p-toluenesulfonate) to expose a hydroxyl group, which can then be converted to other functional groups for conjugation. This allows for a modular and convergent synthetic strategy.

A general workflow for the synthesis of a PROTAC using this compound is depicted below. This workflow illustrates the sequential deprotection and conjugation steps to assemble the final heterobifunctional degrader.

Figure 1: General synthetic workflow for PROTAC synthesis using this compound.

Data Presentation: Representative PROTAC

To illustrate the application of this compound, we present data for a hypothetical PROTAC, "PROTAC-X," targeting a kinase of interest (Kinase-X) for degradation via the Cereblon (CRBN) E3 ligase. The following table summarizes the key quantitative data for PROTAC-X.

| Parameter | Value | Cell Line | Assay |

| DC50 | 50 nM | Cancer Cell Line A | Western Blot |

| Dmax | >90% | Cancer Cell Line A | Western Blot |

| Binding Affinity (Kd) - POI | 100 nM | N/A | Isothermal Titration Calorimetry |

| Binding Affinity (Kd) - E3 Ligase | 250 nM | N/A | Surface Plasmon Resonance |

| Cellular Viability (IC50) | >10 µM | Cancer Cell Line A | MTT Assay |

Note: The data presented is for a representative PROTAC and should be considered illustrative.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of a PROTAC using this compound, with Pomalidomide as the E3 ligase ligand and a generic kinase inhibitor as the POI ligand.

Protocol 1: Boc Deprotection of this compound

-

Dissolution: Dissolve this compound (1 equivalent) in dichloromethane (DCM, 0.1 M).

-

Acid Addition: Add trifluoroacetic acid (TFA, 10 equivalents) dropwise to the solution at 0 °C.

-

Reaction: Stir the reaction mixture at room temperature for 2 hours.

-

Solvent Removal: Concentrate the reaction mixture under reduced pressure.

-

Purification: Co-evaporate the residue with toluene (3x) to remove residual TFA, yielding the TFA salt of the deprotected amine. The product can be used in the next step without further purification.

Protocol 2: Coupling of E3 Ligase Ligand

-

Reagent Preparation: Dissolve the deprotected linker from Protocol 1 (1 equivalent) and a carboxylic acid-functionalized E3 ligase ligand (e.g., Pomalidomide-COOH, 1.2 equivalents) in dimethylformamide (DMF, 0.1 M).

-

Coupling Agent Addition: Add HATU (1.5 equivalents) and N,N-diisopropylethylamine (DIPEA, 3 equivalents) to the solution.

-

Reaction: Stir the reaction mixture at room temperature for 16 hours.

-

Work-up: Dilute the reaction with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the E3 ligand-linker conjugate.

Protocol 3: THP Deprotection

-

Dissolution: Dissolve the E3 ligand-linker conjugate from Protocol 2 (1 equivalent) in ethanol (0.1 M).

-

Acid Catalyst Addition: Add pyridinium p-toluenesulfonate (PPTS, 0.2 equivalents).

-

Reaction: Heat the reaction mixture to 55 °C and stir for 4 hours.

-

Solvent Removal: Concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the deprotected alcohol.

Protocol 4: Linker Activation and Final Conjugation

-

Activation (Mesylation): Dissolve the alcohol from Protocol 3 (1 equivalent) in DCM (0.1 M) and cool to 0 °C. Add triethylamine (2 equivalents) followed by methanesulfonyl chloride (1.5 equivalents). Stir at 0 °C for 1 hour.

-

Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution and extract with DCM. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude mesylate, which is used immediately in the next step.

-

Final Coupling: Dissolve the crude mesylate (1 equivalent) and the POI ligand with a nucleophilic handle (e.g., a phenol or amine, 1.2 equivalents) in DMF (0.1 M). Add a suitable base (e.g., potassium carbonate for a phenol, or DIPEA for an amine, 3 equivalents).

-

Reaction: Stir the reaction mixture at 60 °C for 12 hours.

-

Final Purification: Dilute the reaction with ethyl acetate, wash with water and brine, and dry the organic layer. After concentration, purify the final PROTAC product by preparative HPLC.

Protocol 5: Western Blot for Protein Degradation

-

Cell Culture and Treatment: Seed cells (e.g., Cancer Cell Line A) in a 6-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of the synthesized PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane. Block the membrane and probe with primary antibodies against the target protein (Kinase-X) and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities and normalize the target protein levels to the loading control. Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.

Signaling Pathway

The synthesized PROTAC-X is designed to induce the degradation of Kinase-X, a component of a cancer-related signaling pathway. The degradation of Kinase-X is expected to inhibit downstream signaling, leading to an anti-proliferative effect.

Figure 2: PROTAC-X mediated degradation of Kinase-X and its effect on a signaling pathway.

Conclusion

This compound is a valuable and versatile linker for the modular synthesis of PROTACs. Its orthogonal protecting groups allow for a controlled and flexible synthetic strategy. The protocols and illustrative data provided in these application notes offer a comprehensive guide for researchers in the field of targeted protein degradation. The successful synthesis and evaluation of PROTACs using linkers like this compound will continue to advance the development of this exciting therapeutic modality.

Application Notes and Protocols for THP-PEG1-Boc in Antibody-Drug Conjugate (ADC) Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells. The linker, which connects the antibody to the payload, is a critical component influencing the ADC's stability, pharmacokinetics, and efficacy. This document provides detailed application notes and protocols for the use of THP-PEG1-Boc, a heterobifunctional linker, in the development of non-cleavable ADCs.

The this compound linker, chemically defined as tert-butyl 2-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)acetate, incorporates several key features:

-

A tert-butyl ester protected carboxylic acid for conjugation to the antibody.

-

A single polyethylene glycol (PEG) unit to enhance hydrophilicity, which can improve solubility and reduce aggregation of the final ADC.[1][2]

-

A Boc (tert-butyloxycarbonyl) protecting group, which allows for the sequential attachment of a cytotoxic payload.

-

A THP (tetrahydropyran) protecting group, which provides an additional layer of synthetic control.

This linker is designed for the development of non-cleavable ADCs, where the payload is released upon lysosomal degradation of the antibody backbone.[3][4] This approach can lead to improved plasma stability and a wider therapeutic window.[4]

Data Presentation

The inclusion of a PEGylated, non-cleavable linker can significantly impact the biophysical and pharmacological properties of an ADC. The following tables summarize representative quantitative data from studies on ADCs utilizing similar linker technologies.

Table 1: Impact of PEGylated Non-Cleavable Linkers on ADC Plasma Stability

| ADC Construct | Linker Type | Plasma Source | Incubation Time (days) | % Intact ADC Remaining | Reference |

| ADC-A | Non-cleavable, PEGylated | Mouse | 4.5 | >95% | |

| ADC-B | Cleavable (Val-Cit) | Mouse | 1 | <5% | |

| ADC-C | Non-cleavable, PEGylated | Human | 7 | Stable |

Note: Data is illustrative and based on trends observed in the literature. Actual values will vary depending on the specific antibody, payload, and conjugation chemistry.

Table 2: Representative In Vitro Cytotoxicity of ADCs with Non-Cleavable Linkers

| ADC Construct | Target Cell Line | Linker Type | Payload | IC50 (pM) | Reference |

| Anti-HER2 ADC | KPL-4 (HER2+) | Non-cleavable, PEGylated | MMAE | ~60-110 | |

| Anti-HER2 ADC | SK-BR-3 (HER2+) | Non-cleavable (SMCC) | DM1 | 100-500 | |

| Anti-CD30 ADC | Karpas-299 (CD30+) | Non-cleavable, PEGylated | Auristatin | ~10 |

Note: Lower IC50 values indicate higher potency. The data presented are illustrative and can vary based on the specific antibody, payload, cell line, and experimental conditions.

Experimental Protocols

The overall workflow for generating an ADC using the this compound linker involves a multi-step process, including linker activation, conjugation to the antibody, deprotection, and payload attachment.

Caption: Overall experimental workflow for ADC development using this compound.

Protocol 1: Activation of this compound Linker

This protocol describes the deprotection of the tert-butyl ester and subsequent activation of the carboxylic acid to an amine-reactive N-hydroxysuccinimide (NHS) ester.

1.1. Materials:

-

This compound linker

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-Hydroxysuccinimide (NHS) or Sulfo-NHS

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Reaction vessel and magnetic stirrer

1.2. Procedure:

-

Deprotection of tert-butyl ester:

-

Dissolve this compound in anhydrous DCM.

-

Add TFA to the solution and stir at room temperature for 1-2 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, remove the solvent and excess TFA under vacuum.

-

-

Activation of Carboxylic Acid:

-

Dissolve the deprotected linker in anhydrous DMF or DMSO.

-

Add NHS (or Sulfo-NHS) and EDC (or DCC) in a 1.2 and 1.1 molar excess, respectively, relative to the linker.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

The resulting solution containing the activated THP-PEG1(NHS)-Boc linker is used immediately in the next conjugation step.

-

Protocol 2: Conjugation of Activated Linker to Antibody

This protocol details the conjugation of the NHS-activated linker to the lysine residues of the monoclonal antibody.

2.1. Materials:

-

Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

-

Activated THP-PEG1(NHS)-Boc linker solution (from Protocol 1)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column (e.g., Sephadex G-25) or Size Exclusion Chromatography (SEC) system

2.2. Procedure:

-

Antibody Preparation:

-

Ensure the antibody is at a concentration of 5-10 mg/mL in a suitable amine-free buffer.

-

-

Conjugation Reaction:

-

Slowly add a 5-10 fold molar excess of the activated linker solution to the antibody solution with gentle stirring.

-

Incubate the reaction at room temperature for 2 hours or at 4°C overnight.

-

-

Quenching:

-

Add the quenching buffer to a final concentration of 50 mM to consume any unreacted NHS esters. Incubate for 30 minutes.

-

-

Purification:

-

Purify the antibody-linker conjugate using a desalting column or SEC to remove excess linker and byproducts.

-

Protocol 3: Payload Attachment and Final ADC Purification

This protocol describes the deprotection of the Boc and THP groups, followed by the conjugation of an amine-containing payload.

3.1. Materials:

-

Antibody-linker conjugate (from Protocol 2)

-

Acidic buffer for deprotection (e.g., 0.1 M HCl or TFA solution)

-

Amine-containing cytotoxic payload

-

SEC system for final purification

3.2. Procedure:

-

Boc and THP Deprotection:

-

Adjust the pH of the antibody-linker conjugate solution to 2-3 with a mild acid.

-

Incubate at room temperature for 30-60 minutes to remove both the Boc and THP protecting groups.

-

Immediately neutralize the solution with a suitable base (e.g., Tris buffer).

-

-

Payload Conjugation:

-

Add a molar excess of the amine-containing payload to the deprotected antibody-linker conjugate.

-

The specific reaction conditions (e.g., pH, temperature, time) will depend on the nature of the payload and the newly formed reactive site on the linker.

-

-

Final Purification:

-

Purify the final ADC using an SEC system to remove unconjugated payload and any aggregates.

-

ADC Characterization Protocols

Protocol 4: Determination of Drug-to-Antibody Ratio (DAR)

The average number of drug molecules conjugated to each antibody (DAR) is a critical quality attribute.

Caption: Methods for Drug-to-Antibody Ratio (DAR) determination.

4.1. UV-Vis Spectroscopy:

-

Measure the absorbance of the ADC solution at 280 nm (for the antibody) and the wavelength of maximum absorbance for the payload.

-

Using the Beer-Lambert law and the known extinction coefficients of the antibody and payload, calculate their respective concentrations.

-

The DAR is the molar ratio of the payload to the antibody.

4.2. Hydrophobic Interaction Chromatography (HIC):

-

Inject the ADC sample onto a HIC column.

-

Elute with a decreasing salt gradient to separate the different drug-loaded species (e.g., DAR0, DAR2, DAR4).

-

Integrate the peak areas for each species.

-

Calculate the weighted average DAR based on the relative peak areas.

Protocol 5: In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the potency of the ADC on cancer cell lines.

5.1. Materials:

-

Antigen-positive and antigen-negative cancer cell lines

-

Complete cell culture medium

-

ADC and unconjugated antibody

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well plates and a microplate reader

5.2. Procedure:

-